4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one
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Description
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one, also known as IPH, is a synthetic compound that belongs to the class of pyrrolidinones. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Scientific Research Applications
Synthesis and Biological Prediction
- Synthesis Method : A one-pot condensation method involving 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leads to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. The structures have been confirmed using IR, 1H NMR, and liquid chromato-mass spectrometry methods (Kharchenko, Detistov, & Orlov, 2008).
- Biological Activity Prediction : The PASS (Prediction of Activity Spectra for Substances) prediction indicates potential biological activities for the synthesized compounds. This suggests a possibility for medical or biological applications, though specific activities are not detailed (Kharchenko, Detistov, & Orlov, 2008).
Antitumor and Antimicrobial Properties
- Potential Anticancer Agent : Certain 1,2,4-oxadiazole derivatives have been identified as apoptosis inducers and potential anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines (Zhang et al., 2005).
- Antimicrobial Activity : New 1,2,4-oxadiazole derivatives, containing piperidine or pyrrolidine ring, exhibit strong antimicrobial activity. This indicates the potential for these compounds in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Chemical Properties and Other Applications
- Electron-Transporting Material : Certain oxadiazole derivatives have been used as electron-transporting materials in organic light-emitting diodes (OLEDs), showing high efficiency and reduced driving voltages (Shih et al., 2015).
- Coordination Chemistry : Oxadiazole-bridged ligands have been used in the coordination chemistry of copper salts, showing potential applications in catalysis and material science (Wu et al., 2013).
properties
IUPAC Name |
1-(3-methylphenyl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10(2)15-17-16(21-18-15)12-8-14(20)19(9-12)13-6-4-5-11(3)7-13/h4-7,10,12H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDLYECTWOYYFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC(=NO3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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